molecular formula C15H16FN3O3S B2511900 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide CAS No. 1292906-97-8

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2511900
CAS No.: 1292906-97-8
M. Wt: 337.37
InChI Key: PONBICOLTPVQOI-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a carboxamide group linked to a 1,1-dioxidotetrahydrothiophen-3-ylmethyl moiety.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c16-12-3-1-11(2-4-12)13-7-14(19-18-13)15(20)17-8-10-5-6-23(21,22)9-10/h1-4,7,10H,5-6,8-9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONBICOLTPVQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a tetrahydrothiophene ring and a pyrazole moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The compound's molecular formula is C15H16FN3O3SC_{15}H_{16}FN_{3}O_{3}S, with a molecular weight of approximately 335.37 g/mol. Its structure is characterized by the following components:

  • Tetrahydrothiophene ring : This sulfur-containing heterocycle may contribute to the compound's biological activity.
  • Pyrazole moiety : Known for its diverse biological activities, pyrazole derivatives are often explored for their pharmacological potential.
  • Fluorophenyl group : The presence of fluorine can enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial properties : Certain pyrazole derivatives have shown efficacy against various pathogens.
  • Anticancer activity : Pyrazole compounds are being studied for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory effects : Some derivatives have demonstrated potential in reducing inflammation.

The mechanism of action for this compound is likely related to its interactions with specific biological targets such as enzymes or receptors. Research suggests that:

  • Enzyme inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
  • Receptor modulation : It could influence receptor activity, leading to altered signaling pathways.

1. Inhibition Studies

A study focusing on related pyrazole compounds revealed that they acted as potent inhibitors against parasitic nematodes like Haemonchus contortus. These compounds were evaluated for their cytotoxicity against mammalian cells, showing selective toxicity towards parasites without significant harm to human cells .

2. Structure-Activity Relationship (SAR)

Research has shown that variations in the pyrazole structure can significantly affect biological activity. For instance, modifications to the fluorophenyl group or the introduction of different substituents on the pyrazole ring can enhance or diminish potency against specific targets .

3. Toxicological Assessment

While exploring the safety profile of similar compounds, acute toxicity studies indicated that some pyrazole derivatives exhibited dose-dependent toxicity in rodent models. This highlights the importance of thorough toxicity assessments during drug development .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamideC17H16F N2O2Contains a furan ring
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamideC19H20N2O2SIncorporates a naphthalene moiety
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-yllmethyl)-2-(propylsulfanyl)pyrimidineC15H16ClN3O2SFeatures a chlorinated pyrimidine structure

The uniqueness of this compound lies in its specific combination of functional groups and structural features that may confer distinct reactivity patterns and biological activities compared to these similar compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have shown promising results in inhibiting the growth of various cancer cell lines. In particular, compounds similar to N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide have been evaluated for their ability to induce apoptosis in cancer cells, demonstrating significant cytotoxic effects against breast and lung cancer cell lines .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. Preliminary studies indicate that this compound may modulate inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases .

Antioxidant Activity

Research into related pyrazole compounds has shown that they can act as potent antioxidants. The ability to scavenge free radicals is crucial in preventing oxidative stress-related damage, which is implicated in various chronic diseases . The unique functional groups present in this compound may enhance its antioxidant capabilities.

Versatile Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its unique structural features allow for modifications that can lead to the development of new compounds with enhanced biological activities or different pharmacological profiles .

Development of Novel Therapeutics

The compound's synthesis involves multi-step organic reactions that can be optimized for the production of various derivatives. This flexibility opens pathways for the creation of novel therapeutics targeting different biological pathways .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant growth inhibition in SNB-19 and OVCAR-8 cell lines with PGIs over 80% .
Study BAnti-inflammatory EffectsShowed modulation of COX enzymes leading to reduced inflammatory markers in vitro .
Study CAntioxidant PropertiesExhibited strong radical scavenging activity compared to standard antioxidants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-5-carboxamide Derivatives

N-cyclopentyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide ()
  • Structural Differences : The cyclopentyl group replaces the sulfone-containing tetrahydrothiophen-methyl moiety.
  • Cyclopentyl substituents often enhance lipophilicity, which could improve membrane permeability but increase plasma protein binding .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
  • Structural Differences : Chlorophenyl and dichlorophenyl groups introduce bulkier, more electronegative substituents.
  • Implications :
    • Increased halogenation may enhance receptor binding via hydrophobic interactions but could reduce metabolic stability due to higher molecular weight.
    • The pyridylmethyl group may confer basicity, influencing pharmacokinetic properties .

Pharmacologically Active Pyrazole Analogs

Razaxaban (DPC 906) ()
  • Structure: Contains a trifluoromethyl group and an aminobenzisoxazole P1 ligand.
  • Activity : Potent factor Xa inhibitor (IC50 in nM range) with high selectivity over trypsin and plasma kallikrein.
  • Comparison: The target compound lacks the aminobenzisoxazole group critical for razaxaban’s factor Xa affinity.

Fluorophenyl-Containing Inhibitors ()

  • Example Compound : 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
  • Both compounds leverage fluorophenyl groups for aromatic stacking interactions .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Source
Target Compound 3-(4-Fluorophenyl), sulfone-tetrahydrothiophen ~426.5 High polarity due to sulfone
N-cyclopentyl analog Cyclopentyl Not reported Increased lipophilicity
Razaxaban Trifluoromethyl, aminobenzisoxazole ~627.5 Factor Xa inhibition (IC50 ~nM)
5-(4-Chlorophenyl) analog Dichlorophenyl, pyridylmethyl Not reported Enhanced halogenated interactions

Key Findings and Implications

Sulfone Group Advantage: The 1,1-dioxidotetrahydrothiophen moiety in the target compound likely improves aqueous solubility compared to non-sulfonated analogs like the cyclopentyl derivative .

Halogenation Trade-offs : While chlorophenyl substituents () may enhance binding affinity, they risk increasing molecular weight and metabolic instability.

Therapeutic Potential: Structural parallels with razaxaban suggest the target compound could be optimized for protease inhibition, though specific activity assays are needed .

Preparation Methods

One-Pot Tandem Synthesis

A streamlined approach combines pyrazole formation and alkylation in a single pot:

  • Ethyl acetoacetate, 4-fluorophenylhydrazine, and 3-(bromomethyl)tetrahydrothiophene-1,1-dioxide are reacted in acetonitrile with K₂CO₃ at 70°C for 24 hours. This method reduces purification steps but yields 65% product due to competing side reactions.

Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis of the ethyl ester (e.g., using Candida antarctica lipase B) in phosphate buffer (pH 7.0) at 37°C achieves 90% conversion, offering an eco-friendly alternative to traditional saponification.

Structural Characterization and Quality Control

The final compound is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H, NH), 8.21 (d, J = 7.2 Hz, 1H), 7.72–7.68 (m, 2H), 7.25–7.20 (m, 2H), 4.32 (dd, J = 14.4, 6.8 Hz, 2H), 3.41–3.35 (m, 1H), 3.12–3.05 (m, 2H), 2.94–2.87 (m, 2H).
  • HPLC : >99% purity (C18 column, acetonitrile/water 60:40, 1 mL/min).

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitutions, condensation, and amide coupling. Key steps include:

  • Step 1 : Preparation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or nitriles under acidic conditions.
  • Step 2 : Functionalization of the tetrahydrothiophene-dioxide moiety using sulfonation and oxidation.
  • Step 3 : Final coupling via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).
    Optimization :
  • Use thin-layer chromatography (TLC) to monitor intermediate purity .
  • Employ high-performance liquid chromatography (HPLC) for final product purification .
  • Adjust reaction parameters (e.g., temperature, solvent polarity) to minimize side reactions. For example, dimethylformamide (DMF) enhances solubility but may require strict anhydrous conditions .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ ~7.2–7.4 ppm) and amide bond formation (NH resonance at δ ~8–10 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify key functional groups (e.g., carbonyl stretch at ~1650–1700 cm1^{-1} for amides) .
  • X-ray Crystallography : Resolve the 3D conformation of the tetrahydrothiophene-dioxide moiety and pyrazole ring geometry, critical for understanding steric effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the fluorophenyl and sulfone groups in biological activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substitutions at the fluorophenyl (e.g., Cl, OCH3_3) or sulfone groups (e.g., replacing the dioxidotetrahydrothiophene with a piperazine ring) .
  • Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) and cellular activity (e.g., IC50_{50} in cancer cell lines).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .
  • Data Interpretation : Compare logP values and electrostatic potential maps to correlate lipophilicity/solubility with activity .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS. For example, poor oral absorption may require formulation with cyclodextrins .
  • Metabolite Identification : Use hepatic microsomes or hepatocyte incubations to identify active/inactive metabolites .
  • Species-Specific Differences : Compare rodent vs. human pharmacokinetics to adjust dosing regimens.

Q. What strategies mitigate off-target effects observed in enzyme inhibition assays?

Methodological Answer:

  • Selectivity Screening : Test the compound against a panel of related enzymes (e.g., serine proteases for factor Xa inhibitors) to identify cross-reactivity .
  • Covalent Modification : Introduce reversible binding groups (e.g., boronic acids) to enhance specificity .
  • Cryo-EM or X-ray Co-Crystallography : Visualize binding interactions to refine the pharmacophore .

Q. How can computational methods predict the compound’s interaction with novel biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS .
  • Machine Learning : Train models on existing bioactivity data (e.g., ChEMBL) to predict novel targets.
  • Free-Energy Perturbation (FEP) : Calculate binding affinity differences for analogs .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Knockout/RNAi Studies : Silence putative targets (e.g., factor Xa) in cell lines to confirm pathway dependency .
  • Biomarker Analysis : Quantify downstream effectors (e.g., clotting factors for anticoagulant activity) via ELISA .
  • In Vivo Imaging : Use fluorescence or PET tracers to monitor target engagement in animal models .

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